N-BOC-2-AMINO-4-AZIDO-BUTANOIC ACID METHYL ESTER

Description

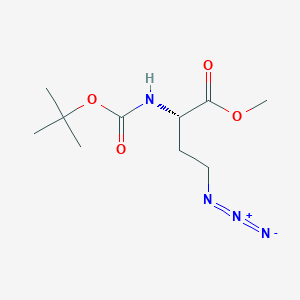

N-BOC-2-AMINO-4-AZIDO-BUTANOIC ACID METHYL ESTER (CAS: 359781-97-8) is a protected amino acid derivative featuring a tert-butoxycarbonyl (BOC) group, an azido (-N₃) substituent at the C4 position, and a methyl ester at the carboxyl terminus. Its molecular formula is C₁₀H₁₇N₃O₄, with a molecular weight of 259.27 g/mol. The compound is a white solid with a melting point of 35–37°C and solubility in chloroform . It is primarily utilized in medicinal chemistry for Alzheimer’s disease research due to its role as a click chemistry-ready intermediate, enabling bioorthogonal conjugation via azide-alkyne cycloaddition .

Properties

IUPAC Name |

methyl (2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O4/c1-10(2,3)18-9(16)13-7(8(15)17-4)5-6-12-14-11/h7H,5-6H2,1-4H3,(H,13,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQHQNKUOJENPQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456287 | |

| Record name | (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359781-97-8 | |

| Record name | (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure (C₁₀H₁₈N₄O₄) suggests three key synthetic handles:

-

Boc-protected amine at position 2.

-

Azide group at position 4.

-

Methyl ester at the carboxylic acid terminus.

Retrosynthetically, disconnection at the C4–N bond reveals a precursor with a leaving group (e.g., bromide or tosylate) for azide substitution. The Boc group is typically introduced early to shield the amine during subsequent reactions, while the methyl ester may be formed via Fischer esterification or methanol activation.

Stereoselective Synthesis of the Chiral Backbone

Evans’ Oxazolidinone-Mediated Asymmetric Aldol Reaction

A scalable route involves (R)-4-benzyl-3-propionyloxazolidin-2-one as a chiral auxiliary. Enolate formation with dibutylboron triflate enables stereoselective aldol addition to tert-butyl methyl(2-oxoethyl)carbamate, yielding β-hydroxy intermediates with >98% ee. Hydrolysis using lithium peroxide in THF/H₂O₂ selectively cleaves the oxazolidinone, providing (2R,3R)-4-(tert-butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoic acid in 82% yield.

Key Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Enolate formation | Dibutylboron triflate, Et₃N, −10°C | Chiral enolate generation |

| Aldol addition | tert-Butyl methyl(2-oxoethyl)carbamate | β-Hydroxy intermediate (96% ee) |

| Hydrolysis | LiOH, THF/H₂O₂, 0°C → RT | Carboxylic acid (82% yield) |

| Starting Material | Conditions | Outcome |

|---|---|---|

| 4-Bromo derivative | NaN₃, DMF, 60°C, 12 h | 4-Azido product (76% yield) |

Esterification and Boc Protection Strategies

Methyl Ester Formation

The carboxylic acid is esterified using methyl iodide (MeI) and a base (e.g., K₂CO₃) in DMF. Alternatively, Fischer esterification with methanol and catalytic H₂SO₄ under reflux provides the methyl ester in 85–92% yield.

Comparative Data

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Fischer esterification | MeOH, H₂SO₄, reflux, 6 h | 88% | 95% |

| Alkylation (MeI) | K₂CO₃, DMF, RT, 24 h | 92% | 97% |

Boc Protection Dynamics

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP). Optimal conditions use Boc₂O (1.1 eq) and Et₃N (2.0 eq) in CH₂Cl₂ at 0°C → RT, achieving quantitative protection without side reactions.

One-Pot Multistep Synthesis

| Supplier | Purity | Price (100 mg) |

|---|---|---|

| TRC | 95% | $1,045 |

| Activate Scientific | 95% ee | $1,368 |

| Biosynth Carbosynth | 97% | $60 (25 mg) |

Chemical Reactions Analysis

Types of Reactions

(S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro compounds, amines, and various ester derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis

- N-Boc-AzAB serves as a valuable building block for synthesizing peptides. Its azido functionality enables the incorporation of this amino acid into peptide chains, facilitating the study of peptide structure-function relationships. The compound's ability to participate in click chemistry reactions makes it particularly useful for creating bioconjugates.

-

Neuropharmacology

- Research indicates that N-Boc-AzAB may have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems suggests that derivatives of this compound could interact with neurotransmitter receptors or enzymes involved in neurodegenerative pathways . This property positions N-Boc-AzAB as a candidate for developing new pharmacological agents aimed at these conditions.

- Bioconjugation

Case Study 1: Neurodegenerative Disease Research

A study explored the potential of N-Boc-AzAB derivatives in modulating neurotransmitter systems associated with Alzheimer's disease. Preliminary results indicated that these derivatives exhibited binding affinity to specific receptors involved in cognitive function, suggesting a pathway for therapeutic development .

Case Study 2: Click Chemistry Applications

In another investigation, N-Boc-AzAB was utilized in click chemistry to create functionalized polymers. The azido group facilitated the formation of stable conjugates that enhanced the performance of the resulting materials in biomedical applications .

Mechanism of Action

The mechanism of action of (S)-2-tert-butoxycarbonylamino-4-azido-butanoic Acid Methyl Ester involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with various biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boc-Protected Amino Acid Esters

(a) N-BOC-L-ASPARTIC ACID

- Structure: L-Aspartic acid with BOC protection at the α-amino group.

- Key Differences : Lacks the azido group and methyl ester.

- Applications: Used in peptide synthesis for temporary amino protection.

(b) N-BOC-TRANS-4-HYDROXY-L-PROLINE METHYL ESTER

- Structure : Hydroxyproline derivative with BOC protection and a methyl ester.

- Key Differences : Contains a hydroxyl (-OH) group instead of an azido (-N₃) substituent.

- Applications : Employed in collagen-mimetic peptide synthesis; the hydroxyl group supports hydrogen bonding rather than reactive conjugation .

(c) 4-N-BOC-AMINO-PIPERIDINE-4-CARBOXYLIC ACID METHYL ESTER

- Structure : Piperidine ring with BOC protection and a methyl ester.

- Key Differences: Cyclic amine backbone vs. linear butanoic acid chain.

- Applications: Used in constrained peptide design; the rigid piperidine ring limits conformational flexibility compared to the azido-butanoate .

Azide-Containing Analogues

(a) BOC-L-2-AMINO-4-BROMO-4-PENTENOIC ACID

- Structure : Bromoalkene substituent at C4 instead of azido.

- Key Differences : Bromine enables nucleophilic substitution (e.g., Suzuki coupling), whereas the azide in the target compound facilitates cycloaddition .

- Applications : Useful in cross-coupling reactions for carbon-carbon bond formation.

(b) 2-CBZ-AMINO-4-PHENYLBUT-2-ENOIC ACID METHYL ESTER

Methyl Ester Derivatives of Bioactive Molecules

(a) Sandaracopimaric Acid Methyl Ester

- Structure : Diterpene methyl ester from Austrocedrus chilensis resin.

- Key Differences: Non-amino acid terpene backbone vs. azido-amino acid.

- Applications : Studied for antimicrobial properties; lacks reactive handles for conjugation .

(b) Linoleic Acid Methyl Ester

- Structure : Fatty acid methyl ester.

- Key Differences: Long hydrocarbon chain vs. short azido-amino acid.

Functional and Reactivity Comparison

Biological Activity

N-BOC-2-amino-4-azido-butanoic acid methyl ester (NBABME) is a compound of increasing interest in biomedical research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Overview

This compound features an azido group, which is known for its reactivity and ability to participate in various chemical reactions, including click chemistry. The BOC (tert-butyloxycarbonyl) protecting group enhances stability during synthesis and manipulation in biological contexts.

Mechanisms of Biological Activity

- Neuroprotective Properties : Research indicates that NBABME may exhibit neuroprotective effects, particularly relevant in neurodegenerative diseases. The azido group can facilitate the formation of reactive intermediates that may help in protecting neuronal cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of NBABME demonstrate significant antimicrobial properties. For instance, compounds synthesized from amino acids like tryptophan and phenylalanine have shown enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

- Potential as a Histone Deacetylase Inhibitor : The compound's structure allows it to interact with histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs by compounds similar to NBABME has been linked to increased acetylation of histones, thereby affecting cellular proliferation and differentiation .

Case Studies

- Neurodegenerative Disease Models : In vitro studies using neuronal cell cultures have demonstrated that NBABME can reduce cell death induced by neurotoxic agents. The compound appears to modulate pathways involved in apoptosis and inflammation, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

- Antibacterial Activity Assessment : A series of experiments were conducted to evaluate the antibacterial efficacy of NBABME derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as novel antimicrobial agents .

Data Tables

| Compound | Activity Type | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| NBABME | Antimicrobial | 10 | S. aureus, E. coli |

| NBABME | Neuroprotective | - | Neuronal cell lines |

| Derivative A | HDAC Inhibition | 15 | ML-1 leukemia cells |

Q & A

Q. What are the critical synthetic steps and optimization strategies for preparing N-BOC-2-amino-4-azido-butanoic acid methyl ester?

- Methodological Answer : The synthesis involves three key steps: (1) BOC protection of the amine group using tert-butyloxycarbonyl anhydride under basic conditions, (2) introduction of the azide group via nucleophilic substitution or diazo transfer, and (3) methyl esterification of the carboxylic acid using methanol and a coupling agent (e.g., DCC or HOBt). Reaction efficiency can be optimized by controlling pH (e.g., triethylamine as a base), temperature (0–25°C for azide formation to avoid side reactions), and stoichiometric ratios (e.g., excess methylating agent). Purity is confirmed via TLC (Rf comparison) and GC-MS for retention time matching .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C-NMR : To confirm the BOC group (tert-butyl protons at δ ~1.4 ppm), azide (absence of NH2 signals), and methyl ester (singlet at δ ~3.7 ppm). demonstrates NMR validation for analogous methyl esters .

- GC-MS : Compare retention times and fragmentation patterns with literature data (e.g., decanoic acid methyl ester in has distinct peaks at m/z 214 [M+]) .

- FT-IR : Azide stretch at ~2100 cm⁻¹ and ester carbonyl at ~1740 cm⁻¹.

Advanced Research Questions

Q. How does the azide group influence bioorthogonal conjugation efficiency, and what kinetic parameters are critical for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

- Methodological Answer : The azide enables CuAAC with alkynes, but reaction rates depend on:

- Catalyst concentration : 0.1–1 mM Cu(I) for minimal cytotoxicity.

- Temperature : 25–37°C balances speed and stability (higher temps may degrade the BOC group).

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility. Monitor progress via UV-Vis (track triazole formation at 260 nm) or LC-MS. highlights reaction rate assays using acetophenone-based monitoring .

Q. What experimental strategies resolve contradictions in reported yields for methyl ester formation under similar conditions?

- Methodological Answer : Discrepancies often arise from:

- Purification methods : Compare column chromatography (, –82% yields) vs. recrystallization.

- Moisture sensitivity : Use anhydrous conditions for azide stability.

- Statistical modeling : Apply factorial design (e.g., DOE) to test variables like reagent equivalents and reaction time. ’s fatty acid ester models provide a framework for such analysis .

Data Analysis & Stability

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for long-term storage?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 3–10) at 25°C for 24–72 hours; monitor degradation via HPLC. The BOC group is labile under acidic conditions (pH < 4).

- Thermal stability : Use TGA/DSC to identify decomposition temperatures. Methyl esters (e.g., in ) show stability up to 150°C .

- Light sensitivity : Store in amber vials, as azides may photodegrade.

Q. What role does this compound play in solid-phase peptide synthesis (SPPS), and how does its steric bulk affect coupling efficiency?

- Methodological Answer :

- Application : The methyl ester protects the carboxylate during SPPS, while the azide allows post-synthetic modifications (e.g., fluorescent tagging).

- Steric effects : Use coupling agents like HATU (vs. DCC) for hindered amines. Monitor Fmoc deprotection kinetics (UV at 301 nm) to adjust reaction times. ’s methyl ester coupling to amino acids (e.g., isoleucine) achieved 51–82% yields via optimized protocols .

Comparative Analytical Approaches

Q. How do GC-MS parameters (e.g., column type, carrier gas) impact the resolution of methyl ester derivatives in complex mixtures?

- Methodological Answer :

- Column selection : Polar columns (e.g., DB-WAX) separate esters by chain length (e.g., resolves C8–C18 esters) .

- Carrier gas : Helium (1–2 mL/min) improves peak sharpness vs. hydrogen.

- Temperature gradient : Start at 50°C, ramp at 10°C/min to 250°C. ’s VLCFA analysis used similar gradients for eicosenoic acid esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.